CP-673451 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) kinase, primarily targeting the PDGFRβ subtype [, , , ]. This compound belongs to the class of tyrosine kinase inhibitors and has demonstrated significant potential as a research tool for studying various biological processes and disease models [, , ].
CP-673451 plays a crucial role in scientific research by allowing researchers to investigate the functions of PDGFR signaling pathways in various cellular processes, including cell proliferation, migration, apoptosis, and differentiation [, , , , , ]. Its selectivity for PDGFR makes it a valuable tool for dissecting the specific roles of PDGFR signaling in complex biological systems.
CP-673451 primarily exerts its effects by selectively inhibiting the kinase activity of PDGFRβ [, , , ]. PDGFRβ is a receptor tyrosine kinase that, upon activation by its ligand PDGF-BB, initiates downstream signaling cascades involved in various cellular processes such as cell proliferation, migration, and survival [, , ]. CP-673451 binds to the kinase domain of PDGFRβ, preventing its autophosphorylation and subsequent activation, thereby disrupting the downstream signaling pathways [, ]. This inhibition of PDGFRβ signaling has been shown to induce apoptosis, reduce cell viability, and inhibit cell migration and invasion in various cancer cell lines [, , , , ].
Interestingly, recent studies have also uncovered a novel mechanism of action for CP-673451 independent of its PDGFRβ inhibitory activity []. This mechanism involves the activation of the actin-severing protein cofilin via slingshot phosphatases 1 and 2, leading to destabilization of the cortical actin network and inhibition of centrosome clustering in cancer cells []. This finding highlights the potential for CP-673451 to target multiple pathways involved in tumor cell survival and proliferation.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0